molecular formula C16H28N2O11 B8409010 beta-D-GlcpNAc-(1->6)-alpha-D-GalpNAc

beta-D-GlcpNAc-(1->6)-alpha-D-GalpNAc

Cat. No.: B8409010
M. Wt: 424.40 g/mol
InChI Key: ZNYQSCCJIAFAQX-FJSBWOFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-D-GlcpNAc-(1->6)-alpha-D-GalpNAc is a disaccharide epitope of significant interest in glycobiology and immunology research. This compound is a key structural component of more complex bacterial cell surface antigens. It has been identified as part of the lipopolysaccharide (LPS) core structures in pathogenic bacteria such as non-typable Haemophilus influenzae (NTHi) . In these bacteria, such carbohydrate structures are exposed on the surface and are believed to play a role in immune evasion through molecular mimicry, a process where the pathogen expresses common human-like carbohydrate structures to avoid host immune responses . The primary research application of this disaccharide is in the synthesis and study of glycoconjugate vaccines . Scientists incorporate this specific disaccharide unit into larger, synthetically constructed oligosaccharide chains, such as the lacto-N-neotetraose pentasaccharide, to create well-defined antigens . These synthetic antigens can then be conjugated to carrier proteins (e.g., Human Serum Albumin) or other molecules like biotin to produce tools for immunological assays and vaccine development . The study of this compound and its larger conjugates helps researchers evaluate immune responses and develop novel vaccines against challenging pathogens. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H28N2O11

Molecular Weight

424.40 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide

InChI

InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12+,13-,14-,15+,16-/m1/s1

InChI Key

ZNYQSCCJIAFAQX-FJSBWOFQSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O

Origin of Product

United States

Comparison with Similar Compounds

β-D-GlcpNAc-(1→6)-D-Gal

  • Structural Differences : Replaces the α-D-GalpNAc residue with D-Gal at the reducing end.
  • Functional Implications: Exhibits high affinity for WGA in its unreduced form but loses binding capacity upon reduction (alditol formation) due to conformational changes in the 6-O-substituted galactose residue .
  • Key Studies : Affinity chromatography and competitive binding assays highlight its reduction-sensitive lectin interactions .

β-D-Galp-(1→4)-β-D-GlcpNAc (LacNAc)

  • Structural Differences : Features a β-1,4 linkage between galactose and GlcNAc.
  • Functional Implications: A common substrate for β-1,4-galactosyltransferases and sialyltransferases (e.g., ST6Gal I/II). Unlike β-D-GlcpNAc-(1→6)-α-D-GalpNAc, LacNAc is a primary acceptor for enzymatic modifications in N-glycan branching .

β-D-Galp-(1→6)-β-D-GlcpNAc-(1→4)-D-GlcpNAc

  • Structural Differences : Contains a β-1,6 linkage followed by a β-1,4 linkage, forming a trisaccharide.
  • Functional Implications :
    • Synthesized to study galectin-1 binding, demonstrating weaker affinity (Kd ~250 μM) compared to β-D-GlcpNAc-(1→6)-α-D-GalpNAc, which binds WGA with micromolar affinity .
    • Molecular dynamics simulations reveal solvent-accessible hydrogen-bonding networks, contrasting with the intramolecular interactions observed in β-D-GlcpNAc-(1→6)-α-D-GalpNAc .

6-PEtN-α-D-GalpNAc-(1→6)-β-D-Galp-(1→4)-β-D-GlcpNAc

  • Structural Differences: Incorporates a phosphoethanolamine (PEtN) modification at the 6-OH of α-D-GalpNAc.
  • Functional Implications: Found in Haemophilus influenzae lipopolysaccharides, where PEtN enhances immune evasion, a role absent in unmodified β-D-GlcpNAc-(1→6)-α-D-GalpNAc . Chemoenzymatic synthesis strategies for this compound highlight the challenges of introducing non-natural modifications compared to the native disaccharide .

Data Tables

Table 1: Structural and Functional Comparison

Compound Glycosidic Linkage Terminal Residue Key Modifications Biological Role
β-D-GlcpNAc-(1→6)-α-D-GalpNAc β-1,6 α-D-GalpNAc None O-glycan cores, WGA binding
β-D-GlcpNAc-(1→6)-D-Gal β-1,6 D-Gal Reduction-sensitive Lectin interactions
β-D-Galp-(1→4)-β-D-GlcpNAc (LacNAc) β-1,4 D-Gal N-propionylation N-glycan branching, enzyme substrate
6-PEtN-α-D-GalpNAc-(1→6)-β-D-Galp-... α-1,6 with PEtN at 6-OH β-D-Galp Phosphoethanolamine Bacterial immune evasion

Table 2: Enzymatic Recognition Differences

Enzyme Substrate Preference Interaction with β-D-GlcpNAc-(1→6)-α-D-GalpNAc
WGA Binds unreduced 6-O-substituted Gal/GalNAc High affinity (micromolar Kd)
ST6Gal I Prefers LacNAc over β-D-GlcpNAc-(1→6)-α-D-GalpNAc No activity
β-1,4-Galactosyltransferase Acts on GlcNAc-terminated sequences Incompatible due to 1→6 linkage

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural characterization of beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 2D NMR techniques (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, NOESY) to resolve glycosidic linkages and anomeric configurations. Assign peaks using reference data from structurally similar oligosaccharides .
  • Mass Spectrometry (MS) : Apply high-resolution MS (e.g., MALDI-TOF or ESI-MS) to confirm molecular weight and fragmentation patterns. Collision-induced dissociation (CID) can help validate linkage positions .
  • X-ray crystallography : If crystalline derivatives are obtainable, this method provides atomic-level resolution of the disaccharide’s 3D conformation .

Q. How can researchers synthesize beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc for in vitro studies?

  • Methodology :

  • Chemical synthesis : Use regioselective protecting-group strategies. For example:

Protect the 6-OH of GlcNAc with a temporary group (e.g., benzyl), then activate the 1-OH for glycosylation.

Couple with a suitably protected GalpNAc donor (e.g., trichloroacetimidate) under Lewis acid catalysis.

Deprotect using hydrogenolysis or acidic conditions .

  • Enzymatic synthesis : Employ glycosyltransferases (e.g., β-1,6-GlcNAc transferases) with UDP-GlcNAc as a donor. Optimize reaction conditions (pH, temperature, divalent cations) for yield and specificity .

Advanced Research Questions

Q. How do substrate specificity studies inform the biological role of beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc in glycosylation pathways?

  • Methodology :

  • Kinetic assays : Compare KmK_m and VmaxV_{max} values of glycosyltransferases (e.g., GlcNAcT-V) using synthetic analogs (e.g., carbocyclic or deoxygenated derivatives) to identify critical hydroxyl groups for enzyme recognition .
  • Mutagenesis studies : Engineer enzyme active sites (e.g., point mutations in GlcNAcT-V) to assess changes in catalytic efficiency toward the disaccharide. Pair with molecular dynamics simulations to map binding interactions .

Q. What computational approaches are used to analyze the conformational flexibility of beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc?

  • Methodology :

  • Molecular dynamics (MD) simulations : Run simulations in explicit solvent (e.g., water) to study torsional angles (Φ/Ψ) around the glycosidic bond. Use force fields like GLYCAM or CHARMM36 for carbohydrate parameterization .
  • Quantum mechanics (QM) calculations : Calculate potential energy surfaces for glycosidic bond rotation to identify low-energy conformers. Compare with NMR-derived nuclear Overhauser effect (NOE) constraints .

Q. How should researchers address contradictions in data regarding enzymatic activity toward beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc across different studies?

  • Methodology :

  • Comparative validation : Replicate conflicting studies using identical substrates, enzyme sources (e.g., recombinant vs. tissue-extracted), and assay conditions (e.g., buffer composition).
  • Orthogonal techniques : Cross-validate results with alternative methods (e.g., isothermal titration calorimetry vs. radiometric assays) to rule out methodological artifacts .
  • Meta-analysis : Aggregate data from published studies to identify trends or outliers, accounting for variables like enzyme isoform or post-translational modifications .

Experimental Design Considerations

Q. What controls are essential when studying beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc in glycan microarray experiments?

  • Methodology :

  • Negative controls : Include non-cognate glycans (e.g., β-1,4-linked analogs) to assess binding specificity.
  • Positive controls : Use known ligands (e.g., blood group antigens) to validate lectin/antibody activity.
  • Technical replicates : Perform triplicate spotting to account for microarray printing variability. Normalize data using background subtraction and internal standards (e.g., fluorescent tags) .

Q. How can isotopic labeling improve NMR studies of beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc dynamics?

  • Methodology :

  • 13C^{13}\text{C}/15N^{15}\text{N} labeling : Biosynthetically label the disaccharide using isotopically enriched precursors (e.g., 13C^{13}\text{C}-glucose) in bacterial or fungal cultures.
  • Relaxation experiments : Measure T1T_1, T2T_2, and heteronuclear NOE to probe picosecond-to-nanosecond timescale motions.
  • Residual dipolar coupling (RDC) : Align samples in liquid crystalline media to extract structural constraints for flexible regions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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